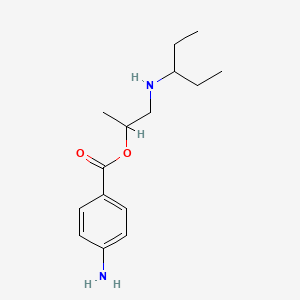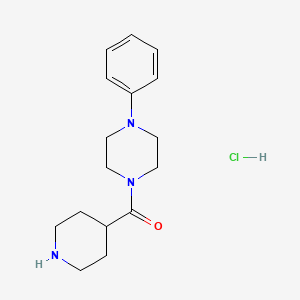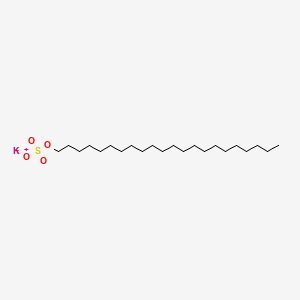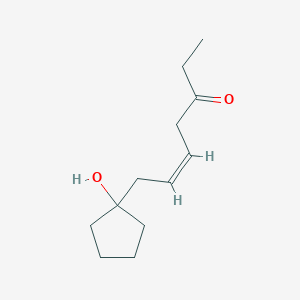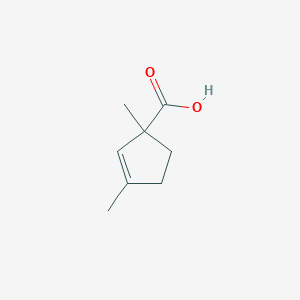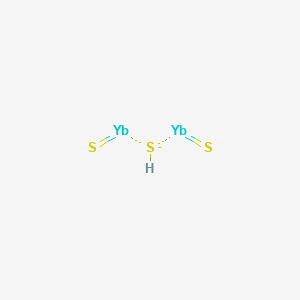
Sulfanide;sulfanylideneytterbium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sulfanide;sulfanylideneytterbium is a compound that combines the elements sulfur and ytterbium. This compound is of interest due to its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The presence of sulfur and ytterbium in the compound suggests that it may exhibit interesting reactivity and coordination chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sulfanide;sulfanylideneytterbium typically involves the reaction of ytterbium salts with sulfur-containing ligands. One common method is the oxidative coupling of thiols and amines, which can be used to prepare sulfenamides, sulfinamides, and sulfonamides . This method is advantageous because it does not require additional pre-functionalization and de-functionalization steps, thus streamlining the synthetic route and reducing waste generation.
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using sodium sulfinates and amines. This method is efficient and environmentally friendly, providing a general access to sulfonamide compounds . The use of NH4I-mediated amination of sodium sulfinates is another efficient strategy for the preparation of sulfonamides .
Analyse Chemischer Reaktionen
Types of Reactions: Sulfanide;sulfanylideneytterbium can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfur and ytterbium in the compound.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. For example, the oxidative coupling of thiols and amines is a common reaction that can be used to synthesize sulfonamides . The use of sodium sulfinates and amines in the presence of NH4I is another common reaction condition .
Major Products: The major products formed from the reactions of this compound include various sulfonamide derivatives
Wissenschaftliche Forschungsanwendungen
Sulfanide;sulfanylideneytterbium has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of complex molecules. In medicine, sulfonamide derivatives are used to treat various diseases, including bacterial infections, hypertension, and inflammatory reactions . In industry, sulfonamides are used as herbicides and pesticides .
Wirkmechanismus
The mechanism of action of sulfanide;sulfanylideneytterbium involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme normally uses para-aminobenzoic acid for synthesizing the necessary folic acid . By inhibiting this enzyme, this compound prevents the synthesis of folic acid, which is essential for bacterial growth and survival.
Vergleich Mit ähnlichen Verbindungen
Sulfanide;sulfanylideneytterbium can be compared with other sulfonamide compounds such as sulfamethazine and sulfadiazine . These compounds share similar chemical structures and mechanisms of action but differ in their specific applications and effectiveness. Sulfamethazine is commonly used in veterinary medicine to treat livestock diseases, while sulfadiazine is used in combination with anti-malarial drugs to treat toxoplasmosis . The uniqueness of this compound lies in its specific combination of sulfur and ytterbium, which may confer unique chemical properties and reactivity.
Eigenschaften
Molekularformel |
HS3Yb2- |
|---|---|
Molekulargewicht |
443.3 g/mol |
IUPAC-Name |
sulfanide;sulfanylideneytterbium |
InChI |
InChI=1S/H2S.2S.2Yb/h1H2;;;;/p-1 |
InChI-Schlüssel |
UBEATWXDRUCUOD-UHFFFAOYSA-M |
Kanonische SMILES |
[SH-].S=[Yb].S=[Yb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tricyclo[4.4.0.0(2,5)]dec-8-ene, 1,2,3,3,4,4,5,6-octafluoro-](/img/structure/B13789548.png)
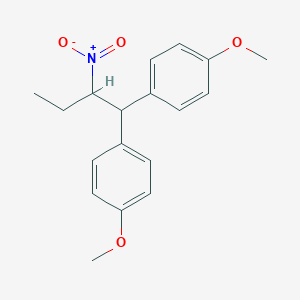
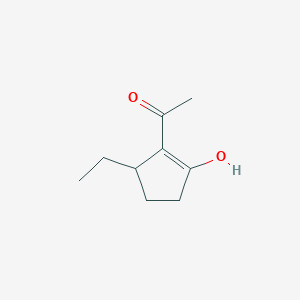

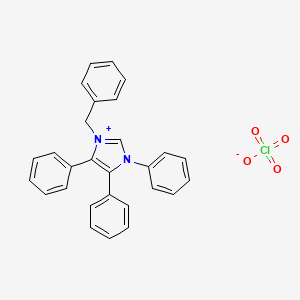
![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
